N-(3-chloro-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-chloro-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1-methyl-substituted triazole core and a 3-chloro-2-methylphenyl amide moiety. The compound’s molecular formula is inferred as C₁₂H₁₂ClN₄O, with a molecular weight of ~265.7 g/mol. Its synthesis likely follows established carboxamide preparation routes, such as coupling triazole-4-carboxylic acid derivatives with substituted anilines via thionyl chloride-mediated activation .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-7-8(12)4-3-5-9(7)13-11(17)10-6-16(2)15-14-10/h3-6H,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWSXATULYWNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN(N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated methylphenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The triazole ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
RFM (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide)
- Structure : Difluorophenylmethyl group at the triazole N1-position; lacks a methyl substituent on the triazole.
- Molecular Formula : C₁₀H₈F₂N₄O; MW : 254.2 g/mol.
- Key Differences: Substituents: Fluorine atoms on the phenyl ring enhance electronegativity and metabolic stability compared to chlorine in the target compound. Activity: RFM is noted for antiepileptic activity attributed to its triazole ring, which modulates ion channels or neurotransmitter release .
- Physicochemical Impact : Fluorine’s smaller size and higher electronegativity may improve blood-brain barrier penetration relative to chlorine.
1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
- Structure : 5-Methyltriazole core with 3-chloro-4-methylphenyl and 2-methylphenyl amide groups.
- Molecular Formula : C₁₈H₁₇ClN₄O; MW : 340.8 g/mol.
- Key Differences :
- Substituents : Additional methyl groups on both the triazole (C5) and phenyl rings increase steric bulk and lipophilicity (higher LogP).
- Impact : Enhanced lipophilicity may prolong half-life but reduce aqueous solubility. The 5-methyl group could hinder binding to flat receptor pockets compared to the target compound’s unsubstituted C5 position.
5-Amino-1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
- Structure: 5-Aminotriazole core with 2-chlorobenzyl and 3-fluoro-4-methylphenyl groups.
- Molecular Formula : C₁₇H₁₅ClFN₅O; MW : 371.8 g/mol.
- Halogen Diversity: Combined chlorine and fluorine substituents may balance lipophilicity and electronic effects.
N-Substituted-5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives ()
- Structure : 5-Methyltriazole with 4-methylphenyl and variable N-substituents.
- Synthesis : Prepared via thionyl chloride-mediated coupling, a method likely applicable to the target compound .
- Key Differences :
- Substituent Flexibility : Variable N-aryl groups allow tuning of steric and electronic properties, contrasting with the fixed 3-chloro-2-methylphenyl group in the target compound.
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP estimated using fragment-based methods (e.g., Crippen’s method).
Research Findings and Implications
- Activity Correlation : Triazole carboxamides with halogenated aryl groups (Cl, F) show promise in neurological disorders, as seen in RFM’s antiepileptic activity . The target compound’s 3-chloro-2-methylphenyl group may similarly modulate ion channels or GABAergic pathways.
- Synthetic Accessibility: Derivatives with methyl or amino groups (e.g., ) highlight the feasibility of modular synthesis for optimizing pharmacokinetics .
- Crystallography : Structural data for analogs (e.g., ’s crystalline forms) suggest that SHELX software is widely used for resolving triazole-based structures, aiding in formulation design .
Biological Activity
N-(3-chloro-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Its structure includes a triazole ring, which is known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula:
- Molecular Formula : C11H11ClN4O
- Molecular Weight : 248.68 g/mol
The presence of the chloro-methylphenyl group and the triazole ring contributes to its unique chemical properties and biological activities.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may target enoyl-acyl carrier protein reductase (Involved in fatty acid synthesis) in Mycobacterium tuberculosis, thereby inhibiting bacterial growth and survival.
- Antiproliferative Effects : Studies indicate that this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties .
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. It has been evaluated against various pathogens with promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | < 0.5 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 8 μg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Lines Tested : H460 (lung cancer), MCF7 (breast cancer), and PC3 (prostate cancer).
| Cell Line | IC50 (μM) |
|---|---|
| H460 | 12.5 |
| MCF7 | 25.0 |
| PC3 | 30.0 |
The compound displayed significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazole derivatives similar to this compound:
- Synthesis and Evaluation : A study synthesized various 1,2,3-triazole hybrids and evaluated their biological activities. Some compounds exhibited potent antitumor abilities against H460 cells with IC50 values comparable to established chemotherapeutics .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications on the triazole ring significantly affect biological activity. Substituents at specific positions can enhance or diminish antimicrobial and anticancer efficacy .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(3-chloro-2-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?
A multi-step synthesis approach is typically employed, involving:
- Triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging alkyne and azide precursors.
- Substituent introduction (e.g., 3-chloro-2-methylphenyl group) using nucleophilic substitution or coupling reactions.
- Purification via column chromatography or recrystallization. Key factors influencing yield include solvent polarity (e.g., DMF or acetonitrile), temperature (60–100°C), and catalyst loading (e.g., Cu(I)). Optimization requires iterative adjustments to these parameters .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% threshold for biological studies).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₂H₁₂ClN₄O₂: calc. 295.07 Da).
- X-ray crystallography (if crystalline) for bond-length/angle validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction dilution to prevent side reactions.
- Catalyst evaluation : Cu(I) vs. Ru-based catalysts for regioselectivity in triazole formation.
- Temperature gradients : Lower temperatures (e.g., 50°C) may reduce decomposition in sensitive intermediates.
- Real-time monitoring : Thin-layer chromatography (TLC) or in-situ IR to track reaction progress .
Q. What strategies elucidate the biological activity and mechanism of action of triazole-4-carboxamide derivatives?
Approaches include:
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) and cytotoxicity screening (e.g., IC₅₀ determination in cancer cell lines).
- QSAR modeling : Correlating substituent electronic properties (e.g., Hammett constants) with bioactivity.
- Target identification : Pull-down assays with biotinylated analogs or computational docking (e.g., AutoDock Vina) to predict binding pockets .
Q. How do structural analogs inform structure-activity relationship (SAR) studies for this compound?
Comparative analysis of analogs (e.g., varying substituents on the phenyl or triazole moieties) reveals:
- Chlorine position : 3-chloro substitution enhances lipophilicity and membrane permeability vs. 4-chloro.
- Methyl group impact : N-methylation on the triazole reduces metabolic degradation but may alter target affinity.
- Bioactivity trends : Analog libraries can identify substituents conferring antimicrobial vs. anticancer selectivity .
Q. What computational approaches predict physicochemical properties and reactivity of this compound?
Methods include:
Q. How should discrepancies in experimental data (e.g., conflicting bioactivity results) be addressed?
Resolving contradictions involves:
- Reproducibility checks : Validating assays across independent labs with standardized protocols.
- Structural verification : Re-analysing compound purity (e.g., HPLC-MS) to rule out degradation.
- Contextual factors : Accounting for cell-line heterogeneity or assay conditions (e.g., serum concentration in cytotoxicity tests) .
Methodological Tables
Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 7.2–8.1 ppm (aromatic protons) | |
| HRMS | m/z 295.07 [M+H]⁺ | |
| HPLC | Retention time: 6.8 min (C18 column) |
Table 2. SAR Trends in Triazole-4-carboxamide Analogs
| Substituent Modification | Bioactivity Impact | Reference |
|---|---|---|
| 3-Chloro → 4-Chloro | Reduced cytotoxicity (HeLa cells) | |
| N-Methylation | Increased metabolic stability | |
| Pyridinyl vs. Phenyl | Enhanced kinase inhibition (IC₅₀ < 1 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
